8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine
CAS No.:
Cat. No.: VC15981620
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol
* For research use only. Not for human or veterinary use.
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine -](/images/structure/VC15981620.png)
Specification
Molecular Formula | C11H22N2O |
---|---|
Molecular Weight | 198.31 g/mol |
IUPAC Name | 8-ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine |
Standard InChI | InChI=1S/C11H22N2O/c1-2-13-6-3-5-11(9-13)8-10(12)4-7-14-11/h10H,2-9,12H2,1H3 |
Standard InChI Key | JPYMEQHASPOPAV-UHFFFAOYSA-N |
Canonical SMILES | CCN1CCCC2(C1)CC(CCO2)N |
Introduction
8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound incorporates both nitrogen and oxygen heteroatoms, featuring a spiro linkage between a five-membered and a seven-membered ring. Its molecular formula is CHNO, and it has garnered interest for its potential applications in medicinal chemistry due to its structural properties .
Chemical Data
Property | Value |
---|---|
CAS Number | 1706581-45-4 |
Molecular Formula | CHNO |
Molecular Weight | 198.31 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Synthesis Methods
The synthesis of 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine can be approached through several methods, although specific details on these methods are not widely documented in the available literature. Generally, the synthesis of spirocyclic compounds involves careful control of reaction conditions to ensure the formation of the desired spiro linkage.
Biological Activities and Potential Applications
Research indicates that compounds within the spirocyclic class, including 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine, may exhibit significant biological activities. Preliminary studies suggest potential applications in neurological and cancer pathways. Interaction studies focus on the compound's binding affinity with various biological targets, which are crucial for understanding how modifications to its structure can enhance or diminish its biological activity.
Comparison with Similar Compounds
Several compounds share structural similarities with 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Oxa-4-azaspiro[5.5]undecane | Contains one oxygen and one nitrogen | Simpler structure, less steric hindrance |
9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane | Features two methyl groups on nitrogen | Increased lipophilicity may alter pharmacokinetics |
Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane | Hydroxyl group introduces polarity | Potentially increased solubility and reactivity |
The uniqueness of 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine lies in its ethyl substitution and specific spirocyclic arrangement, which may confer distinct biological properties compared to these similar compounds.
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